N-(Benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(Benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with oxalyl chloride to form an intermediate, which is then reacted with oxolane-2-carboxylic acid to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(Benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Known for their optical and biological potential.
N-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c15-11(9-5-3-7-16-9)14-12-13-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H,13,14,15) |
InChI Key |
MPAIHQCCOOPREO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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